molecular formula C20H21N5O3S B2738609 2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt CAS No. 381727-64-6

2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt

Cat. No. B2738609
CAS RN: 381727-64-6
M. Wt: 411.48
InChI Key: LBENHMRDTCFONA-VVEKZUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a thiazolidinone ring, which is a five-membered ring containing nitrogen and sulfur atoms . Thiazolidinones and their derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound has a thiazolidinone ring, an imino group, and a phenyldiazenyl group. The presence of these functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Thiazolidinones can undergo various chemical reactions depending on the substituents present on the ring. They can participate in reactions like oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the thiazolidinone ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Molecular and Crystal Structures

Research on derivatives of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one, a closely related compound, has shown that these molecules can be obtained by oxidation reactions and have distinct molecular and crystal structures, as demonstrated through X-ray structure analysis. The analysis revealed pronounced deviations from planarity in the thiadiazolidine rings, highlighting the structural uniqueness of these derivatives (Schuckmann et al., 1978).

Synthesis and Reactions

The synthesis and reaction studies of thiazolidinone derivatives have been a focal point of research. For example, the formation of imidazolidine derivatives from reactions with allyl and phenyl isothiocyanates has been explored, providing insights into new methods for synthesizing esters of 1-substituted thiazolidinyl acetic acids (Bremanis et al., 1987). Additionally, the efficient preparation of compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid underscores the potential of these molecules as chemical modifiers, with their stereochemical structures confirmed via X-ray crystallography (Kanai et al., 1993).

Spectroscopic Investigations

Spectroscopic studies have played a crucial role in understanding the structure and behavior of thiazolidinone derivatives. For instance, the investigation of arylazo derivatives of thiazolidin-4-one revealed the existence of different tautomeric forms, which was determined through IR and UV spectroscopy (Chizhevskaya et al., 1969).

Biological Activities

The potential biological activities of thiazolidinone derivatives have been a significant area of research. Studies have evaluated these compounds for anti-inflammatory, antifibrotic, and anticancer activities. For example, a series of novel derivatives showed promising anti-inflammatory activity in both in vitro and in vivo models, highlighting their potential as therapeutic agents (Nikalje et al., 2015). Another study focused on the antifibrotic and anticancer action of amino/iminothiazolidinones, identifying several compounds with significant activity levels, further confirming the diverse biological potential of these molecules (Kaminskyy et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazolidinones are known to interact with various biological targets, influencing processes like enzyme inhibition, receptor binding, etc .

Future Directions

Thiazolidinones and their derivatives are an active area of research due to their diverse biological activities. Future research could focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

azane;2-[4-oxo-2-(4-phenyldiazenylphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S.H3N/c1-2-12-24-19(27)17(13-18(25)26)28-20(24)21-14-8-10-16(11-9-14)23-22-15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2,(H,25,26);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBENHMRDTCFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)CC(=O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.